molecular formula C14H10N4 B14678972 1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- CAS No. 33061-13-1

1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl-

Katalognummer: B14678972
CAS-Nummer: 33061-13-1
Molekulargewicht: 234.26 g/mol
InChI-Schlüssel: YUBSXXURZGGQSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- is a complex organic compound with a unique structure that includes multiple nitrile groups and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines .

Wissenschaftliche Forschungsanwendungen

1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- is unique due to its multiple nitrile groups and specific methyl group positioning. This unique structure gives it distinct chemical properties and reactivity compared to similar compounds .

Eigenschaften

CAS-Nummer

33061-13-1

Molekularformel

C14H10N4

Molekulargewicht

234.26 g/mol

IUPAC-Name

7-methyl-3a,6-dihydro-1H-indene-4,4,5,5-tetracarbonitrile

InChI

InChI=1S/C14H10N4/c1-10-5-13(6-15,7-16)14(8-17,9-18)12-4-2-3-11(10)12/h2,4,12H,3,5H2,1H3

InChI-Schlüssel

YUBSXXURZGGQSL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CC=CC2C(C(C1)(C#N)C#N)(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.